(E)-3-Methoxy-2-phenylacrylonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(E)-3-methoxy-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9NO/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/b10-8- |
InChI Key |
ZWURCFAKSCIVOW-NTMALXAHSA-N |
Isomeric SMILES |
CO/C=C(/C#N)\C1=CC=CC=C1 |
Canonical SMILES |
COC=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving E 3 Methoxy 2 Phenylacrylonitrile
Influence of Electron-Donating and Withdrawing Effects of Substituents on Reactivity
The reactivity of the phenyl ring in (E)-3-methoxy-2-phenylacrylonitrile is significantly influenced by the nature of substituents attached to it. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring through inductive effects (+I) or resonance effects (+M), making the ring more nucleophilic. This enhanced nucleophilicity generally accelerates the rate of electrophilic aromatic substitution reactions. Common EDGs include alkyl, alkoxy, and amino groups.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs decrease the electron density of the aromatic ring via inductive (-I) or resonance (-M) effects, rendering the ring more electrophilic. This deactivation of the ring slows down electrophilic substitution reactions but can facilitate nucleophilic aromatic substitution, provided a suitable leaving group is present. Examples of EWGs include nitro, cyano, and carbonyl groups.
In the context of reactions involving substituted 2,3-dialkoxyphenazine derivatives, it has been observed that the presence of an electron-withdrawing trifluoromethyl group on a benzene (B151609) ring deactivates the aromatic system, leading to an increase in reaction time compared to a substrate with an electron-donating tert-butyl group. nih.gov For instance, in Buchwald-Hartwig coupling reactions, substrates with electron-donating groups reacted faster than those with electron-withdrawing groups. nih.gov
Table 1: Effects of Substituent Groups on Aromatic Ring Reactivity
| Group Type | Effect on Electron Density | Reactivity towards Electrophiles | Examples |
| Electron-Donating | Increases | Activates | -CH₃, -OH, -OCH₃, -NH₂ |
| Electron-Withdrawing | Decreases | Deactivates | -NO₂, -CN, -C=O, -CF₃ |
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in the available literature. However, general principles can be applied from studies of similar compounds. For instance, in the phase-transfer catalyzed polymerization of acrylonitrile (B1666552), the rate of polymerization was found to be proportional to the concentrations of the monomer, initiator, and phase-transfer catalyst, each raised to a specific power. niscpr.res.in Thermodynamic parameters such as activation energy can be determined from the temperature dependence of the reaction rate. niscpr.res.in For the SN2 reaction between a cyanide ion and an alkyl halide, the activation energy is a key determinant of the reaction rate, with lower activation energies leading to faster reactions. fossee.in The solvation of nucleophiles can also impact reactivity by stabilizing them and thus increasing the activation energy. fossee.in
For 3-methoxypropanenitrile, a related aliphatic nitrile, thermochemical data is available through resources like the NIST WebBook, which can be valuable for comparative analysis. nist.gov
Exploration of Reaction Intermediates and Transition States
The identification and characterization of reaction intermediates and transition states provide deep insight into reaction mechanisms. For reactions involving this compound, these transient species can be studied through a combination of experimental techniques and computational modeling.
In a condensation reaction between acrylonitrile and aryl acetonitriles, a plausible mechanism involves the formation of a cyano-alkylide anion as a key intermediate. nih.gov This anion is generated by the deprotonation of the aryl acetonitrile (B52724) in the presence of a base. This intermediate then undergoes nucleophilic attack on acrylonitrile molecules to form larger dinitrile intermediates, which subsequently cyclize. nih.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. arxiv.org The Intrinsic Reaction Coordinate (IRC) approach can then be used to map the minimum energy path connecting reactants to products through the transition state, providing a detailed picture of the reaction mechanism. fossee.in For SN2 reactions, the transition state involves partial bond formation between the carbon and the nucleophile, and partial bond breaking between the carbon and the leaving group. fossee.in
Role of Catalysis in Facilitating Transformations
Catalysis plays a pivotal role in many transformations involving nitriles, enhancing reaction rates, yields, and selectivity. Both metal-based and organic catalysts have been employed in reactions related to this compound.
Transition metals are widely used as catalysts in organic synthesis. abcr.com Palladium-catalyzed reactions, such as Heck arylations and cross-coupling reactions, are particularly important. abcr.com While specific examples for this compound are not detailed in the provided search results, transition-metal catalysis is a key strategy for the functionalization of related compounds. For example, transition-metal-catalyzed asymmetric defluorinative coupling reactions have been developed for various organofluorides. rsc.org
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a sustainable and efficient alternative to metal catalysis. mdpi.com These catalysts can operate through various activation modes to facilitate enantioselective transformations. mdpi.com
Phase-transfer catalysis (PTC) is a powerful technique for reactions where reactants are in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.orgbiomedres.us The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. crdeepjournal.org This methodology has been successfully applied to the synthesis and polymerization of acrylonitrile and related compounds. niscpr.res.inresearchgate.net For instance, the polymerization of acrylonitrile can be initiated by a water-soluble initiator that is transferred to the organic phase containing the monomer by a phase-transfer catalyst. niscpr.res.in PTC can significantly increase reaction yields and reduce side reactions, such as dehydrohalogenation, in substitution reactions. phasetransfer.com
Table 2: Common Phase-Transfer Catalysts
| Catalyst Type | Example |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Triethylbenzylammonium chloride (TEBA) |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide |
| Crown Ethers | 18-Crown-6 |
Rearrangement Reactions and Isomerization Pathways
This compound can potentially undergo rearrangement and isomerization reactions under specific conditions.
Rearrangement Reactions: These reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de While specific rearrangements for this compound are not documented, related structures can undergo such transformations. For instance, acrylonitrile clusters in the gas phase have been shown to undergo structural rearrangement upon photoionization. nih.gov The Baeyer-Villiger rearrangement, which converts a ketone to an ester, is an example of an intramolecular anionotropic rearrangement where an alkyl group migrates. wiley-vch.de
Isomerization Pathways: The (E)-isomer of 3-methoxy-2-phenylacrylonitrile could potentially be converted to its (Z)-isomer. Photocatalysis is a common method for effecting (E/Z) isomerization. For example, the natural product (E)-anethole has been isomerized to (Z)-anethole using a photocatalytic reaction with an iridium-based photosensitizer. nih.gov This process typically involves the photosensitizer absorbing light and transferring energy to the substrate, which then undergoes isomerization from the less stable excited state. nih.gov
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For (E)-3-Methoxy-2-phenylacrylonitrile, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide invaluable information about its atomic framework and stereochemistry.
¹H NMR Chemical Shift Analysis, Coupling Constants, and Stereoisomer Identification
The ¹H NMR spectrum of this compound provides crucial information for its structural confirmation. The chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons of the phenyl group typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. The methoxy (B1213986) group (-OCH₃) protons are expected to resonate as a singlet in the upfield region, typically around 3.0 to 4.0 ppm. The vinyl proton (=CH) will also exhibit a characteristic chemical shift.
The (E)-configuration of the double bond is a key stereochemical feature. The spatial arrangement of the substituents around the double bond influences the chemical shifts of the nearby protons. While direct through-bond coupling constants (J-couplings) for the isolated vinyl proton are not observable, the relative chemical shifts are diagnostic. In many cases, the (E) and (Z) isomers can be distinguished based on the differing anisotropic effects of the phenyl and cyano groups on the vinyl and methoxy protons. jeol.com Derivatization into diastereomers can also be a powerful method to discriminate between stereoisomers using NMR. jeol.com
Table 1: Representative ¹H NMR Data for Phenyl- and Methoxy-Containing Compounds
| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H | 7.0 - 8.5 | Multiplet |
| Methoxy H (-OCH₃) | 3.0 - 4.0 | Singlet |
| Vinyl H (=CH) | 6.0 - 8.0 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the molecule.
¹³C NMR Spectroscopic Insights into Carbon Frameworks
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms.
The carbon of the nitrile group (-C≡N) is typically found in the range of 110-125 ppm. The carbons of the double bond will have distinct chemical shifts, with the carbon attached to the methoxy group appearing at a different position than the carbon bearing the phenyl group. The phenyl carbons will resonate in the aromatic region, generally between 120 and 140 ppm. The methoxy carbon will appear in the upfield region, typically between 50 and 60 ppm. docbrown.info The ¹³C NMR spectrum provides direct evidence for the number of different carbon environments in the molecule. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Nitrile (-C≡N) | 110 - 125 |
| Olefinic (=C-Ph) | 100 - 120 |
| Olefinic (=C-OMe) | 150 - 170 |
| Phenyl (ipso) | 130 - 140 |
| Phenyl (ortho, meta, para) | 125 - 135 |
| Methoxy (-OCH₃) | 55 - 65 |
Note: These are predicted ranges and actual values can be influenced by solvent and other factors.
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C spectrum by linking them to their attached protons in the ¹H spectrum. columbia.edu
Solid-State NMR (SSNMR): While less common for routine characterization, solid-state NMR could provide information about the molecular structure and packing in the crystalline state. This can be particularly useful for studying polymorphism and intermolecular interactions.
These advanced techniques, when used in combination, provide a detailed and unambiguous structural elucidation of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, several key vibrational modes are expected:
C≡N Stretch: The nitrile group exhibits a strong and sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. jchps.com This is often a prominent and easily identifiable peak.
C=C Stretch: The stretching vibration of the carbon-carbon double bond will appear in the region of 1600-1680 cm⁻¹. Its intensity can vary.
C-O Stretch: The ether linkage of the methoxy group will show a strong C-O stretching band, usually in the range of 1000-1300 cm⁻¹. docbrown.info
Aromatic C-H and C=C Stretches: The phenyl group will give rise to multiple bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic and vinyl protons will appear in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information to IR spectroscopy. While the nitrile stretch is also observable in the Raman spectrum, non-polar bonds like the C=C double bond often give rise to strong Raman signals. Raman spectroscopy can be particularly useful for studying the vibrational modes of the carbon skeleton. nsf.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and assign the vibrational frequencies observed in both IR and Raman spectra. mdpi.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Nitrile (-C≡N) | Stretching | 2220 - 2260 | Strong, Sharp | Medium to Strong |
| Alkene (C=C) | Stretching | 1600 - 1680 | Medium to Weak | Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong | Medium |
| Ether (C-O-C) | Symmetric Stretch | 1000 - 1150 | Strong | Medium |
| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium to Strong | Medium to Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong | Weak |
| Methoxy C-H | Stretching | 2815 - 2830, 2950-2970 | Medium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum of this compound is expected to be dominated by π → π* transitions due to the presence of the conjugated system involving the phenyl ring, the double bond, and the nitrile group.
The phenyl ring itself has characteristic absorptions, and its conjugation with the acrylonitrile (B1666552) moiety will lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to benzene (B151609). The methoxy group, being an electron-donating group, can also influence the position and intensity of the absorption bands. The exact wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are valuable parameters for characterizing the compound and can be used for quantitative analysis. Computational methods can also be employed to predict the electronic transitions and compare them with experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₀H₉NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 159.18 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high confidence.
The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound under electron ionization (EI) could include:
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at [M - 31]⁺.
Loss of a methyl radical (•CH₃): A fragment at [M - 15]⁺ could be observed.
Cleavage of the phenyl group: A prominent peak corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is common for phenyl-containing compounds.
Formation of a tropylium (B1234903) ion: Rearrangement of the phenylmethyl fragment can lead to the stable tropylium ion (C₇H₇⁺) at m/z 91.
Loss of HCN: Cleavage of the nitrile group could lead to a fragment at [M - 27]⁺.
The relative abundance of these fragment ions helps in confirming the proposed structure of this compound. The most abundant ion in the spectrum is referred to as the base peak and is assigned a relative intensity of 100%. docbrown.info
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 159 | [C₁₀H₉NO]⁺ (Molecular Ion) | - |
| 144 | [C₉H₆NO]⁺ | •CH₃ |
| 128 | [C₉H₉N]⁺ | •OCH₃ |
| 102 | [C₈H₈]⁺ | HCN, •OCH₃ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₃H₂NO |
| 77 | [C₆H₅]⁺ (Phenyl cation) | C₄H₄NO |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, scientists can deduce the arrangement of atoms within the crystal lattice. This information is fundamental to understanding the physical and chemical properties of a solid material.
Crystal System, Space Group, and Unit Cell Parameters
The crystal system, space group, and unit cell parameters are fundamental descriptors of a crystalline solid. The crystal system classifies the crystal based on the symmetry of its unit cell, which is the basic repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements within the crystal. The unit cell parameters define the dimensions (lengths of the sides a, b, and c) and angles (α, β, and γ) of the unit cell.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (˚) | Data not available |
| β (˚) | Data not available |
| γ (˚) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Computational Chemistry and Theoretical Studies of E 3 Methoxy 2 Phenylacrylonitrile
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. mdpi.com It is extensively used to optimize molecular geometries, predict electronic structures, and derive various molecular properties. For complex organic molecules, DFT methods, such as B3LYP, are frequently employed to achieve reliable results. mdpi.com
In a representative study on 2-methoxy-4,6-diphenylnicotinonitrile, a molecule featuring key structural motifs similar to (E)-3-methoxy-2-phenylacrylonitrile, DFT calculations were instrumental in elucidating its characteristics. researchgate.net The geometry of the molecule was optimized, and this optimized structure formed the basis for subsequent analyses of its electronic and reactive properties. researchgate.net
Conformational Analysis and Stability
Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and identifying its most stable forms. For molecules with rotatable bonds, multiple conformers can exist, each with a different energy level. The most stable conformer, or the global minimum on the potential energy surface, represents the most likely structure of the molecule.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity.
For 2-methoxy-4,6-diphenylnicotinonitrile, the HOMO and LUMO energy levels were calculated to be -8.41 eV and -0.4 eV, respectively. researchgate.net The electron density in the HOMO was primarily located on the C7H3N2O component (66%), while the LUMO's electron density was similarly distributed (69%). researchgate.net The calculated hardness of this molecule, a measure of its resistance to changes in electron configuration, was 7.3759 eV, indicating significant stability. researchgate.net
Table 1: Frontier Molecular Orbital Properties of 2-Methoxy-4,6-diphenylnicotinonitrile
| Property | Value |
| HOMO Energy | -8.41 eV |
| LUMO Energy | -0.4 eV |
| Hardness | 7.3759 eV |
| Softness | 0.1356 eV⁻¹ |
| Electrophilicity Index | 1.1290 eV |
| Nucleophilicity Index | 2.8345 eV |
Data sourced from a study on 2-methoxy-4,6-diphenylnicotinonitrile. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
While a specific MEP analysis for this compound is not available, studies on similar molecules demonstrate that the electronegative nitrogen atom of the cyano group and the oxygen atom of the methoxy (B1213986) group would likely be regions of negative electrostatic potential. Conversely, the hydrogen atoms would exhibit positive potential. This information is critical for understanding intermolecular interactions.
Ab Initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, other computational methods are available to study electronic structure. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though often at a high computational cost.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. These methods can be particularly useful for screening large numbers of molecules or for studying very large systems where more rigorous methods would be computationally prohibitive.
Theoretical Spectroscopy (e.g., Calculated NMR, IR, UV-Vis Spectra)
Computational methods can also be used to predict the spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental spectra to confirm the structure of a compound and to aid in the assignment of spectral features. rsc.org
For instance, in the analysis of related compounds, calculated IR and NMR spectra have been shown to be in good agreement with experimental data, validating the computational approach. DFT calculations are commonly used to predict these spectra, providing a powerful tool for chemical characterization.
Reaction Mechanism Elucidation via Computational Pathways
Transition State Characterization
The transition state (TS) is a critical, high-energy configuration that molecules must pass through to transform from reactants to products. Computationally identifying and characterizing the TS is fundamental to understanding a reaction mechanism. For reactions forming compounds like this compound, this involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier.
In computational studies of related cycloaddition or substitution reactions, the characterization of a transition state is confirmed by frequency analysis, where a valid TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov For example, in the computational analysis of a reaction between 2-methoxyfuran (B1219529) and a phenyl-nitroprop-enoate, zwitterionic intermediates and their subsequent transition states were identified, ruling out other proposed pathways like a Diels-Alder cycloaddition. mdpi.com The geometry of the TS reveals the precise arrangement of atoms at the peak of the energy barrier, showing which bonds are breaking and which are forming. researchgate.net For complex reactions, multiple transition states may exist, each corresponding to a different step in the mechanism. mdpi.com
Energy Profiles and Reaction Energetics
Once reactants, products, intermediates, and transition states are computationally optimized, a reaction energy profile can be constructed. This profile plots the relative Gibbs free energy (or enthalpy) against the reaction coordinate, providing a visual representation of the energetic landscape of the reaction. mdpi.com
Table 1: Illustrative Energy Decomposition of a Transition State in a Related Reaction This table demonstrates typical data from an Energy Decomposition Analysis for a transition state in a palladium-catalyzed reaction, as a model for the type of analysis applicable to the synthesis of this compound. mdpi.com
| Energy Component | Interaction Energy (kcal/mol) | Percentage Contribution (%) |
| Electrostatic (ΔEels) | -23.0 | ~21% |
| Orbital (ΔEorb) | -24.1 | ~22% |
| Exchange (ΔEx) | -85.2 | - |
| Repulsion (ΔErep) | 125.0 | - |
| Total Interaction | -109.5 | 100% |
Note: Data is illustrative and based on a related system. mdpi.com The analysis highlights that orbital and electrostatic interactions are major stabilizing factors in the transition state.
Solvent Effects on Electronic and Optical Properties
The surrounding solvent can significantly influence the electronic structure and optical properties of a molecule like this compound. Computational models are essential for predicting and interpreting these effects, which manifest as shifts in absorption and emission spectra (solvatochromism).
Computational approaches often use a combination of implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant, which is efficient for capturing bulk solvent effects. mdpi.comrsc.org For more specific interactions like hydrogen bonding, hybrid implicit-explicit models are used, where one or more solvent molecules are explicitly included in the quantum mechanical calculation along with the solute. rsc.orgresearchgate.net
Studies on structurally similar acrylonitrile (B1666552) derivatives show that solvent polarity plays a major role. nih.gov For instance, time-dependent density functional theory (TD-DFT) is used to calculate the electronic transition energies in different solvents, predicting shifts in the UV-visible absorption spectra. nih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is related to the molecule's electronic transitions and reactivity. nih.govresearchgate.net Changes in the HOMO-LUMO gap in different solvents can explain observed solvatochromic shifts.
Table 2: Calculated Electronic Properties of a Related Acrylonitrile Derivative in Chloroform This table shows data for 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, a compound with a similar core structure, illustrating the type of information gained from computational studies. nih.gov
| Property | Computational Method | Calculated Value |
| HOMO Energy | DFT/B3LYP/6-31G(d,p) | -6.58 eV |
| LUMO Energy | DFT/B3LYP/6-31G(d,p) | -2.87 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d,p) | 3.71 eV |
| UV-vis λmax | TD-DFT | 368 nm |
Note: Data is for a related compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, in chloroform. nih.gov
Supramolecular Interactions and Crystal Habit Studies
In the solid state, molecules of this compound are held together by a network of non-covalent interactions, forming a specific three-dimensional crystal lattice. The nature and geometry of these supramolecular interactions dictate the crystal packing and the macroscopic crystal shape, or habit. ias.ac.in Computational methods are invaluable for analyzing these interactions and predicting crystal structures. nih.govnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps the regions of close contact between adjacent molecules, with different colors indicating the types and relative strengths of interactions like hydrogen bonds and π-π stacking. nih.govresearchgate.net For a molecule like 2-methoxy-4,6-diphenylnicotinonitrile, which is structurally related, Hirshfeld analysis can decode the molecule's spatial attributes and highlight key interaction points. nih.gov
Furthermore, energy framework computations can be used to calculate the interaction energies between molecules in the crystal lattice, distinguishing between electrostatic, dispersion, and other components to understand the forces governing the crystal's stability. nih.gov These computational predictions can provide insight into the range of possible packing arrangements (polymorphism) and help rationalize why a particular crystal structure is formed under specific experimental conditions. nih.govnih.gov While the ultimate goal of accurately predicting crystal habits remains a significant challenge, these computational studies are crucial for characterizing polymorphs and understanding the relationship between molecular structure and solid-state properties. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
